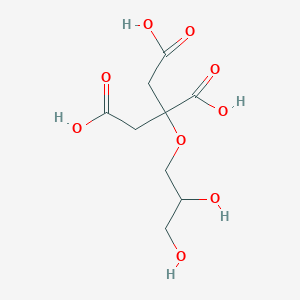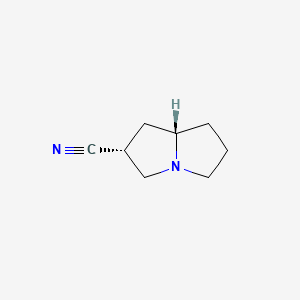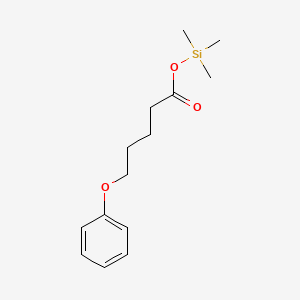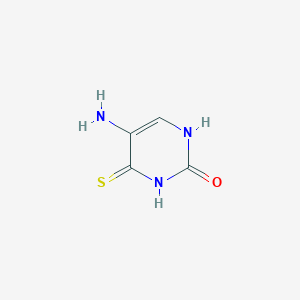
5-Amino-6-mercapto-pyrimidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the pyrimidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-dicarbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized pyrimidinone derivatives
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Pyrimidinone,4-hydroxy-5-amino-3,4-dihydro-(9ci)
- 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-oxo-(9ci)
- 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-methylthio-(9ci)
Uniqueness
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) is unique due to the presence of both amino and thioxo groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C4H5N3OS |
|---|---|
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
5-amino-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-6-4(8)7-3(2)9/h1H,5H2,(H2,6,7,8,9) |
Clave InChI |
ZAOGBXCDRXEZQS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)NC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



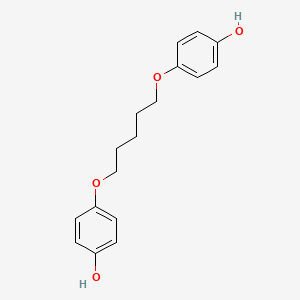
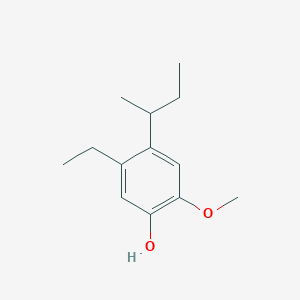
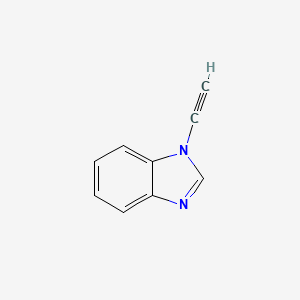
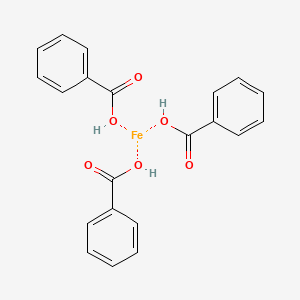
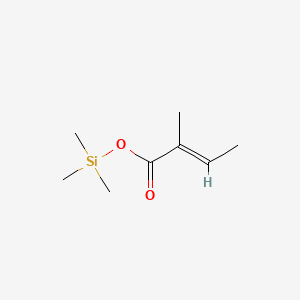
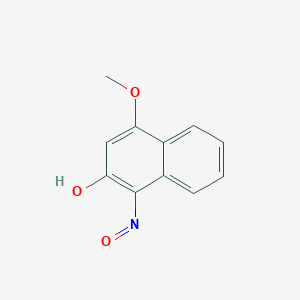
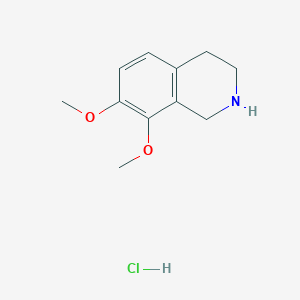
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
